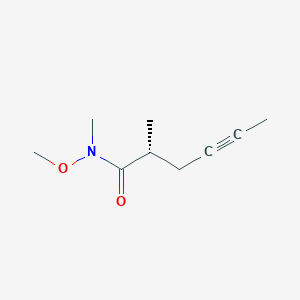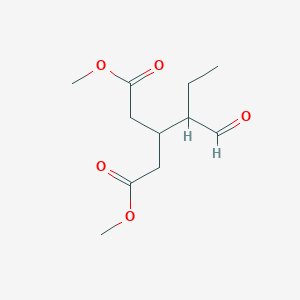
Pentanedioic acid, 3-(1-formylpropyl)-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanedioic acid, 3-(1-formylpropyl)-, dimethyl ester is an organic compound that belongs to the class of medium-chain fatty acids. This compound is characterized by its aliphatic tail containing between 4 and 12 carbon atoms.
Vorbereitungsmethoden
The synthesis of pentanedioic acid, 3-(1-formylpropyl)-, dimethyl ester involves several steps. One common method includes the reaction between 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid and an appropriate primary amine in anhydrous acetic acid. The resulting substrate then reacts with 2-chloro-1-methylpyridinium iodide to form the respective ester . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Pentanedioic acid, 3-(1-formylpropyl)-, dimethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has been evaluated for its potential as a farnesyltransferase inhibitor, which could have implications in cancer treatment . Additionally, its unique structure makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Wirkmechanismus
The mechanism of action of pentanedioic acid, 3-(1-formylpropyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. As a farnesyltransferase inhibitor, it binds to the enzyme farnesyltransferase, preventing the farnesylation of target proteins. This inhibition disrupts the function of these proteins, which can lead to the suppression of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Pentanedioic acid, 3-(1-formylpropyl)-, dimethyl ester can be compared with other similar compounds, such as malonic acid esters and acetoacetic acid esters. While all these compounds share a common ester functional group, this compound is unique due to its specific structure and potential as a farnesyltransferase inhibitor . Other similar compounds include dimethyl malonate and ethyl acetoacetate, which are commonly used in organic synthesis for different purposes .
Eigenschaften
CAS-Nummer |
850704-74-4 |
|---|---|
Molekularformel |
C11H18O5 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
dimethyl 3-(1-oxobutan-2-yl)pentanedioate |
InChI |
InChI=1S/C11H18O5/c1-4-8(7-12)9(5-10(13)15-2)6-11(14)16-3/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
XEJPSBVEPDYXCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C=O)C(CC(=O)OC)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197674.png)

![N-[4-(4-Chlorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B14197680.png)
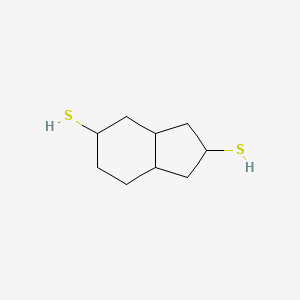
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14197694.png)
![5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal](/img/structure/B14197701.png)
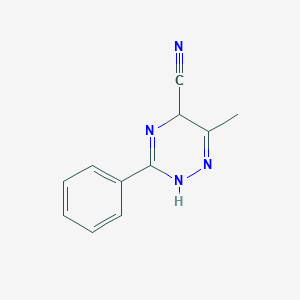
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14197722.png)
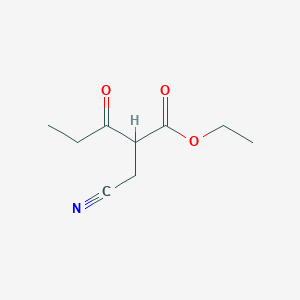
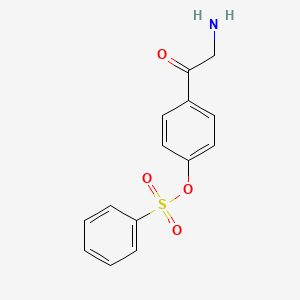
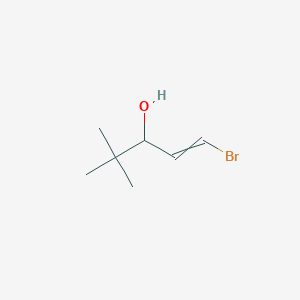
![3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile](/img/structure/B14197748.png)
